N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide
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Overview
Description
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide is a complex organic compound with a unique structure that combines elements of acetamide, imidazopyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with a suitable acylating agent to form the acetamide intermediate. This intermediate is then reacted with a phenyl-substituted imidazopyridine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Solvents: Dichloromethane, ethanol, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, in anti-tubercular applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2-Biphenylyl)acetamide: This compound has a similar acetamide structure but with a biphenyl group instead of the imidazopyridine ring.
N,N-Dimethyl-2-{7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl}acetamide: This compound shares the imidazopyridine core but has different substituents on the nitrogen and phenyl groups.
Uniqueness
The presence of the imidazopyridine ring and the phenyl groups provides a distinct set of chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-3-phenylimidazo[4,5-b]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2/c1-15-8-5-6-11-17(15)23-19(26)14-24-18-12-7-13-22-20(18)25(21(24)27)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,26) |
InChI Key |
NILZXFXRAFKATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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